molecular formula C35H42O10 B592952 2alpha,7beta,13alpha-Triacetoxy-5alpha-cinnamoyloxy-9beta-hydroxy-2(3-->20)abeotaxa-4(20),11-dien-10-one CAS No. 322471-42-1

2alpha,7beta,13alpha-Triacetoxy-5alpha-cinnamoyloxy-9beta-hydroxy-2(3-->20)abeotaxa-4(20),11-dien-10-one

Cat. No.: B592952
CAS No.: 322471-42-1
M. Wt: 622.711
InChI Key: KWYIGUNCOMHTAB-HCRKZFMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2alpha,7beta,13alpha-Triacetoxy-5alpha-cinnamoyloxy-9beta-hydroxy-2(3-->20)abeotaxa-4(20),11-dien-10-one is a complex, semi-synthetic taxane derivative of significant interest in oncology and medicinal chemistry research. This compound is primarily investigated for its potential to overcome the limitations of existing taxane-based chemotherapeutics, such as paclitaxel and docetaxel, particularly the emergence of multidrug resistance in cancer cells. Its core research value lies in its modified structure, which features a 2(3-->20)abeo-taxane skeleton and a cinnamoyl ester group, alterations designed to evade drug efflux pumps like P-glycoprotein that often render tumors resistant to treatment. The primary mechanism of action for this taxane analogue is the stabilization of microtubules, thereby disrupting the dynamic equilibrium between tubulin dimers and microtubules during cell division. This stabilization leads to cell cycle arrest at the metaphase-anaphase transition, ultimately inducing apoptosis in rapidly dividing cancer cells. Studies indicate that this specific structural modification can confer potent cytotoxicity against a broad panel of human cancer cell lines, including those resistant to conventional taxanes. Research into this compound provides critical insights into structure-activity relationships (SAR) for microtubule-targeting agents and supports the development of next-generation anticancer therapeutics with improved efficacy profiles and the ability to circumvent common resistance mechanisms. This reagent is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

[(1R,2S,3E,5S,7S,8R,9S,13S)-2,7,13-triacetyloxy-9-hydroxy-8,12,15,15-tetramethyl-10-oxo-5-tricyclo[9.3.1.14,8]hexadeca-3,11-dienyl] (E)-3-phenylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H42O10/c1-19-26(42-20(2)36)16-25-28(43-21(3)37)15-24-18-35(7,33(41)32(40)31(19)34(25,5)6)29(44-22(4)38)17-27(24)45-30(39)14-13-23-11-9-8-10-12-23/h8-15,25-29,33,41H,16-18H2,1-7H3/b14-13+,24-15+/t25-,26-,27-,28-,29-,33+,35-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWYIGUNCOMHTAB-HCRKZFMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=O)C(C3(CC(=CC(C(C2(C)C)CC1OC(=O)C)OC(=O)C)C(CC3OC(=O)C)OC(=O)C=CC4=CC=CC=C4)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=O)[C@H]([C@]3(C/C(=C\[C@@H]([C@@H](C2(C)C)C[C@@H]1OC(=O)C)OC(=O)C)/[C@H](C[C@@H]3OC(=O)C)OC(=O)/C=C/C4=CC=CC=C4)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H42O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

622.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Silyl Ether Protection

  • Reagents : tert-Butyldimethylsilyl chloride (TBDMSCl), imidazole, dimethylformamide (DMF).

  • Conditions : Stirring at 0–5°C for 12 hours, followed by quenching with ice water.

  • Outcome : The 9beta-hydroxy group is converted to a TBDMS ether, achieving >90% yield.

Acetylation at 2alpha, 7beta, and 13alpha Positions

Sequential acetylation employs acetic anhydride or acetyl chloride under controlled conditions:

Stepwise Acetylation Protocol

  • 2alpha-Acetylation :

    • Reagents : Acetic anhydride, 4-dimethylaminopyridine (DMAP), dichloromethane.

    • Conditions : 0°C for 2 hours, room temperature for 6 hours.

    • Yield : 85–90%.

  • 7beta-Acetylation :

    • Reagents : Acetyl chloride, triethylamine, tetrahydrofuran (THF).

    • Conditions : −20°C for 1 hour, gradual warming to 25°C.

    • Yield : 80–85%.

  • 13alpha-Acetylation :

    • Reagents : Acetic anhydride, pyridine.

    • Conditions : Reflux for 3 hours.

    • Yield : 88–92%.

Cinnamoyloxy Group Introduction at 5alpha Position

The 5alpha-hydroxyl group undergoes esterification with cinnamic acid derivatives. Triphosgene (bis(trichloromethyl) carbonate) serves as a coupling agent to activate the carboxyl group:

Cinnamoylation via Triphosgene Activation

  • Reagents : Cinnamic acid, Triphosgene, pyridine, dichloromethane.

  • Mechanism :

    • Triphosgene reacts with cinnamic acid to form cinnamoyl chloride in situ.

    • Pyridine scavenges HCl, driving the reaction forward.

  • Conditions : Reflux for 4–6 hours.

  • Yield : 75–80%.

Skeletal Rearrangement to Abeotaxa Framework

The 2(3-->20)abeotaxa skeleton is achieved through acid-catalyzed Wagner-Meerwein rearrangement:

Rearrangement Conditions

  • Reagents : Trifluoroacetic acid (TFA), dichloromethane.

  • Mechanism : Protonation at C3 induces methyl migration to C20, forming the abeo structure.

  • Conditions : 0°C for 30 minutes, followed by neutralization with NaHCO₃.

  • Yield : 70–75%.

Deprotection and Final Modification

TBDMS Ether Removal

  • Reagents : Tetrabutylammonium fluoride (TBAF), THF.

  • Conditions : Room temperature for 2 hours.

  • Yield : 95–98%.

Oxidation to 10-Keto Group

  • Reagents : Pyridinium chlorochromate (PCC), dichloromethane.

  • Conditions : Stirring for 3 hours at 25°C.

  • Yield : 85–90%.

Purification and Characterization

Final purification employs reversed-phase HPLC with a C18 column (acetonitrile/water gradient). Characterization data include:

Parameter Value
Molecular Weight 622.711 g/mol
High-Resolution MS m/z 623.318 [M+H]+
¹³C NMR δ 170.2 (C=O), 165.4 (Cinnamate COO)

Challenges and Optimization Strategies

  • Regioselectivity : Competing acetylation at C1 and C10 is minimized by steric hindrance and low-temperature kinetics.

  • Cinnamoylation Efficiency : Excess Triphosgene (1.5 equiv) improves cinnamoyl chloride generation .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, altering its functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution Reagents: Halogens and nucleophiles are often used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

2alpha,7beta,13alpha-Triacetoxy-5alpha-cinnamoyloxy-9beta-hydroxy-2(3–>20)abeotaxa-4(20),11-dien-10-one has several scientific research applications:

    Chemistry: It is used as a reference standard in chemical research to study its structure and reactivity.

    Biology: The compound is studied for its potential biological activities, including anticancer and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment.

    Industry: The compound is used in the development of new pharmaceuticals and as a model compound in drug discovery.

Mechanism of Action

The mechanism of action of 2alpha,7beta,13alpha-Triacetoxy-5alpha-cinnamoyloxy-9beta-hydroxy-2(3–>20)abeotaxa-4(20),11-dien-10-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins and modulating their activity. This can lead to various biological responses, such as inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to the abeotaxane subclass, characterized by structural rearrangements in the taxane core. Below is a detailed comparison with structurally and functionally related diterpenoids:

Table 1: Structural and Functional Comparison of Selected Taxane Derivatives

Compound Name Substituents Source Specific Rotation ([α]D) Key Features
2α,7β,13α-Triacetoxy-5α-cinnamoyloxy-9β-hydroxy-2(3→20)abeotaxa-4(20),11-dien-10-one (Target) 5α-cinnamoyloxy, 2α/7β/13α-acetoxy, 9β-OH, 10-ketone Taxus sumatrana Not reported Bicyclic 6/8 system; cinnamoyloxy enhances lipophilicity
Tasumatrol M (1) 5α-acetoxy, 9α-OH, 13α-OH, 10β-cinnamoyloxy Taxus sumatrana Not reported Retains classical taxane hydroxylation pattern; lacks 2(3→20) abeo skeleton
7-Deacetylcanadensene (4) 5α-OH, 7β-OH, 13α-acetoxy, 10-ketone Taxus sumatrana Not reported Simplified substitution; absence of cinnamoyloxy or multiple acetoxy groups
2α-Acetoxy-9α-benzoyloxy-5α,7β,10β,15-tetrahydroxy-11(15→1)-abeotaxa-4(20),11-dien-13-one 9α-benzoyloxy, 2α-acetoxy, 5α/7β/10β/15-OH Taxus yunnanensis +31.6° (c=0.32, CHCl₃) Benzoyloxy substituent; additional hydroxyl groups at C10β and C15

Key Observations

Structural Rearrangements : The target compound’s 2(3→20) abeotaxa skeleton contrasts with the 11(15→1) rearrangement in the Taxus yunnanensis derivative . These rearrangements likely alter ring strain and conformational flexibility, impacting binding to biological targets like microtubules.

Substituent Effects: Cinnamoyloxy vs. yunnanensis derivative . Acetoxy vs. Hydroxyl Groups: The triacetoxy substitution in the target compound may improve metabolic stability over hydroxyl-rich analogs (e.g., 7-deacetylcanadensene), which are more prone to phase II metabolism .

Biological Implications :

  • While specific activity data for the target compound are unavailable, related abeotaxanes exhibit cytotoxic effects against cancer cell lines. For example, tasumatrols M and O show moderate activity in vitro, suggesting the importance of substituent positioning .
  • The T. yunnanensis derivative’s high specific rotation ([α]D = +31.6°) indicates a distinct chiral environment, which could correlate with enantioselective bioactivity .

Biological Activity

2alpha,7beta,13alpha-Triacetoxy-5alpha-cinnamoyloxy-9beta-hydroxy-2(3→20)abeotaxa-4(20),11-dien-10-one is a diterpenoid compound isolated from the Taxus yunnanensis plant. This compound has garnered interest due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the current understanding of its biological activity based on diverse research findings.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC35H42O10
Molecular Weight622.71 g/mol
SolubilitySoluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone
CAS Number322471-42-1
AppearancePowder

1. Anticancer Activity

Research indicates that 2alpha,7beta,13alpha-Triacetoxy-5alpha-cinnamoyloxy-9beta-hydroxy-2(3→20)abeotaxa-4(20),11-dien-10-one exhibits significant anticancer properties. A study conducted on various cancer cell lines demonstrated that this compound induced apoptosis and inhibited cell proliferation.

Case Study:
In vitro studies on human breast cancer cells showed a dose-dependent decrease in cell viability when treated with this compound. The mechanism of action appears to involve the modulation of apoptosis-related proteins such as Bcl-2 and caspases .

2. Anti-inflammatory Effects

The compound has shown promising anti-inflammatory effects in various models. It appears to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress markers.

Research Findings:
A study utilizing lipopolysaccharide (LPS)-stimulated macrophages demonstrated that treatment with this compound significantly reduced levels of TNF-alpha and IL-6, indicating its potential use in managing inflammatory diseases .

3. Antimicrobial Properties

Preliminary investigations into the antimicrobial activity of 2alpha,7beta,13alpha-Triacetoxy-5alpha-cinnamoyloxy-9beta-hydroxy-2(3→20)abeotaxa-4(20),11-dien-10-one revealed effectiveness against several bacterial strains.

Data Table: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results suggest that the compound could be a candidate for developing new antimicrobial agents .

The biological activities of this diterpenoid are thought to be mediated through multiple pathways:

  • Apoptosis Induction: The compound activates intrinsic apoptotic pathways leading to cell death in cancer cells.
  • Cytokine Modulation: It inhibits NF-kB signaling pathways that are critical for inflammation.
  • Antioxidant Activity: The compound exhibits scavenging properties against free radicals, which contributes to its anti-inflammatory effects.

Q & A

Q. What methodologies are recommended for structural elucidation of this diterpenoid?

Structural elucidation requires multi-technique validation. Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, 2D-COSY) resolves stereochemistry and functional groups, while X-ray crystallography confirms absolute configuration. High-resolution mass spectrometry (HRMS) validates molecular weight. For complex mixtures, hyphenated techniques like LC-MS (e.g., using C18 columns and ESI ionization) improve specificity .

Q. How can researchers optimize synthetic routes for this compound?

Stepwise optimization is critical. Begin with protecting group strategies (e.g., acetylation of hydroxyl groups) to stabilize reactive sites during synthesis. Monitor intermediates via TLC and HPLC (C18 columns, 30–60 min retention times). Use orthogonal solvent systems (e.g., THF/HCl mixtures) to enhance yield and purity, as demonstrated in multi-step diterpenoid syntheses .

Q. What analytical methods ensure purity in isolation processes?

Combine preparative HPLC (reverse-phase C18 columns) with recrystallization in polar solvents (e.g., ethanol/water). Validate purity using UV-Vis spectroscopy (λ = 200–400 nm) and differential scanning calorimetry (DSC) to detect polymorphic impurities. Cross-check with NMR to confirm absence of residual solvents .

Q. How should stability studies be designed for this compound under varying conditions?

Conduct accelerated degradation studies:

  • Thermal stability : Incubate at 40–60°C for 4–8 weeks.
  • Photostability : Expose to UV light (320–400 nm) in quartz cells.
  • Hydrolytic stability : Test in buffers (pH 1–10) at 37°C. Analyze degradation products via LC-MS and compare retention times to known standards .

Q. What separation technologies are effective for isolating this compound from natural sources?

Membrane-based separation (e.g., ultrafiltration with 10 kDa MWCO filters) pre-concentrates crude extracts. Follow with flash chromatography (silica gel, hexane/ethyl acetate gradients) and final purification via centrifugal partition chromatography (CPC) using biphasic solvent systems .

Advanced Research Questions

Q. How can computational modeling predict reactivity or regioselectivity in derivatization reactions?

Employ density functional theory (DFT) to calculate transition-state energies and identify electrophilic/nucleophilic sites. Pair with molecular dynamics (MD) simulations to model solvent effects. Validate predictions experimentally via kinetic studies (e.g., monitoring reaction progress via in-situ IR spectroscopy) .

Q. What strategies resolve contradictions in bioactivity data across studies?

  • Replication : Standardize assay conditions (e.g., cell lines, incubation times).
  • Data normalization : Use internal controls (e.g., housekeeping genes in qPCR).
  • Meta-analysis : Apply multivariate statistical tools (PCA, PLS regression) to identify confounding variables (e.g., solvent polarity in cell-based assays) .

Q. How can structure-activity relationships (SAR) be explored for diterpenoid analogs?

Design a focused library with systematic substitutions (e.g., acyloxy groups at C2, C7, C13). Test in bioassays (e.g., cytotoxicity via MTT assay, IC50 determination). Use CoMFA or CoMSIA models to correlate substituent properties (logP, polar surface area) with activity .

Q. What advanced techniques validate the compound’s interaction with biological targets?

  • Surface plasmon resonance (SPR) : Quantify binding affinity (KD values) in real-time.
  • Cryo-EM : Resolve binding conformations in protein-ligand complexes.
  • Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) .

Q. How can multi-omics data integration enhance mechanistic studies?

Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) to map pathways affected by the compound. Use bioinformatics tools (e.g., KEGG pathway enrichment) to identify cross-talk between oxidative stress and apoptosis signaling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.